(3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound (3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that features a triazole ring, a fluorobenzyl group, and a hexahydro-isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Hexahydro-isoindole-dione Structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the hexahydro-isoindole-dione structure.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the hexahydro-isoindole-dione structure.
Substitution: Substituted derivatives at the fluorobenzyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The hexahydro-isoindole-dione structure provides structural stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-2-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
- (3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Uniqueness
The presence of the fluorobenzyl group in (3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased binding affinity and metabolic stability, compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H17FN4O2 |
---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(3aS,7aR)-2-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H17FN4O2/c18-12-5-3-4-11(8-12)9-21-10-19-17(20-21)22-15(23)13-6-1-2-7-14(13)16(22)24/h3-5,8,10,13-14H,1-2,6-7,9H2/t13-,14+ |
InChI Key |
NQZYSLMWQILTFF-OKILXGFUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC(=CC=C4)F |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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